molecular formula C23H22FN3O4 B2793435 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351587-98-8

3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2793435
CAS No.: 1351587-98-8
M. Wt: 423.444
InChI Key: QQBNCGYGXZMCAO-UHFFFAOYSA-N
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Description

3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate is a complex organic compound that features an indole moiety, a cyclohexyl ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes acylation to introduce the oxoacetamido group. This intermediate is then reacted with cyclohexylamine to form the cyclohexyl moiety. Finally, the fluorophenyl carbamate is introduced through a carbamation reaction using 4-fluorophenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different oxidation states.

    Reduction: The oxoacetamido group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its indole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-chlorophenyl)carbamate
  • 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-bromophenyl)carbamate

Uniqueness

Compared to similar compounds, 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.

Properties

IUPAC Name

[3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4/c24-14-8-10-15(11-9-14)27-23(30)31-17-5-3-4-16(12-17)26-22(29)21(28)19-13-25-20-7-2-1-6-18(19)20/h1-2,6-11,13,16-17,25H,3-5,12H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBNCGYGXZMCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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